(4-Cyano-1,1-dioxothian-4-yl)methanesulfonyl chloride
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Overview
Description
(4-Cyano-1,1-dioxothian-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H10ClNO4S2 and a molecular weight of 271.75 g/mol It is characterized by the presence of a cyano group, a dioxothian ring, and a methanesulfonyl chloride group
Scientific Research Applications
(4-Cyano-1,1-dioxothian-4-yl)methanesulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-1,1-dioxothian-4-yl)methanesulfonyl chloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a cyano-substituted dioxothian derivative with methanesulfonyl chloride in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Cyano-1,1-dioxothian-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The cyano group can participate in addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome. Catalysts may also be used to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while addition reactions can lead to the formation of new cyano-containing compounds .
Mechanism of Action
The mechanism of action of (4-Cyano-1,1-dioxothian-4-yl)methanesulfonyl chloride involves its interaction with molecular targets and pathways. The cyano group and methanesulfonyl chloride group play key roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
(4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide: This compound is similar in structure but contains a methanesulfonamide group instead of a methanesulfonyl chloride group.
(4-Cyano-1,1-dioxo-1λ6-thian-4-yl)methanesulfonyl chloride: A closely related compound with similar chemical properties.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4-cyano-1,1-dioxothian-4-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO4S2/c8-15(12,13)6-7(5-9)1-3-14(10,11)4-2-7/h1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBZJFUCJKVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CS(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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